![molecular formula C14H11ClN4O B2450155 (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1465715-01-8](/img/structure/B2450155.png)
(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide, also known as CCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in regulating various physiological processes in the body.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Research has shown that compounds similar to "(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide" exhibit significant herbicidal activities. For instance, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized and demonstrated to be effective herbicidal inhibitors of PSII electron transport, showing good herbicidal activities. One compound within this series showed exceptional herbicidal activity at a relatively low dose, suggesting that modifications at the 3-position of acrylate are crucial for enhanced herbicidal activity. These findings indicate that cyanoacrylates containing a chlorothiazolyl group represent a novel class of herbicides with activities comparable to existing analogues bearing chloropyridyl or chlorophenyl groups (Wang, Li, Li, & Huang, 2004).
Synthesis of Novel Compounds with Potential Therapeutic Applications
Several studies have focused on the synthesis of novel compounds using enaminones as key intermediates, which share structural similarities with "(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide". For example, N-arylpyrazole-containing enaminones were synthesized and reacted with active methylene compounds to afford substituted pyridine derivatives. These compounds showed cytotoxic effects against human breast and liver carcinoma cell lines, with inhibitory effects comparable to 5-fluorouracil. Additionally, some of the synthesized products demonstrated antimicrobial activity, highlighting their potential as therapeutic agents (Riyadh, 2011).
Material Science
In the realm of material science, aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been synthesized from a monomer closely related to "(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide". These polymers exhibited solubility in various organic solvents and showed no glass transition temperature before degradation, with thermal stability up to temperatures of 420°C for polyamides and 470°C for polyimides. The presence of pendent amino and cyano groups did not affect their thermal stability, indicating their potential application in high-performance materials (Kim, Lee, Lee, Kim, & Chung, 2016).
Propiedades
IUPAC Name |
(Z)-3-[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-19-8-10(6-9(7-16)14(17)20)13(18-19)11-4-2-3-5-12(11)15/h2-6,8H,1H3,(H2,17,20)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJOCGVELYUMFJ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




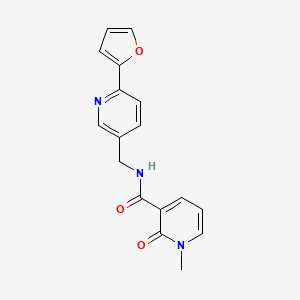
![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)
![2-(4-chlorophenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2450083.png)
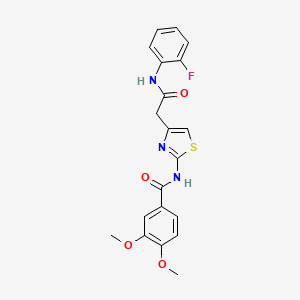
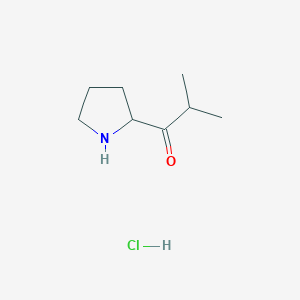
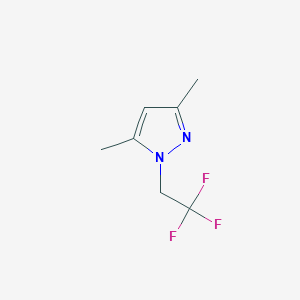
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)
![4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2450092.png)
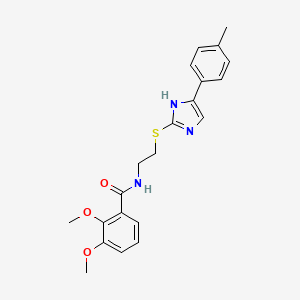
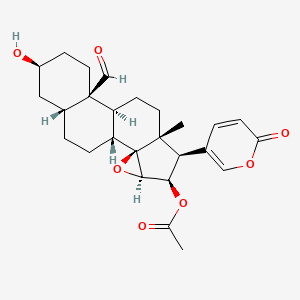
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)